molecular formula C15H18N2O3 B1251873 meta-Imazamethabenz CAS No. 89318-81-0

meta-Imazamethabenz

Cat. No.: B1251873
CAS No.: 89318-81-0
M. Wt: 274.31 g/mol
InChI Key: LUZQQSLTOCTPIN-UHFFFAOYSA-N
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Description

2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylbenzoic acid is an imidazolone that is 1,5-dihydro-4H-imidazol-4-one which is substituted at position 2 by a 2-carboxy-4-methylphenyl group, and at position 5 by methyl and isopropyl groups. It is an imidazolone and a member of benzoic acids.

Scientific Research Applications

Herbicidal Properties

1.1 Mechanism of Action

meta-Imazamethabenz functions as a selective herbicide, primarily targeting broadleaf weeds while being less harmful to cereal crops. Its mode of action involves the inhibition of amino acid biosynthesis pathways, particularly branched-chain amino acids, which are crucial for plant growth and development .

1.2 Efficacy Studies

Research indicates that this compound is effective against various weed species, including wild oats (Avena fatua). Studies have shown that its performance can be influenced by the presence of other herbicides, such as MCPA, which can enhance its efficacy when applied in combination .

Environmental Impact and Degradation

2.1 Photodegradation Studies

The photodegradation of this compound has been extensively studied to understand its environmental persistence. Experiments reveal that the degradation rate increases with rising pH levels, suggesting that environmental conditions significantly affect its stability . The compound demonstrates pseudo-first-order kinetics during photolysis, indicating a predictable degradation pattern under UV light exposure .

2.2 Hydrolysis and Stability

Hydrolysis studies show that this compound has a higher degradation rate compared to its para isomer. The activation energy for hydrolysis is similar for both isomers, but the steric factors influence the reaction rates more significantly than energetics . This information is crucial for assessing the compound's environmental fate and potential accumulation in ecosystems.

Adsorption Mechanisms

3.1 Interaction with Soil Components

The adsorption behavior of this compound on clay minerals has been investigated to understand its mobility in soil environments. Research indicates that the meta isomer exhibits a stronger affinity for montmorillonite clay compared to the para isomer due to resonance stabilization effects when protonated . This finding has implications for predicting the compound's transport in soil and its bioavailability to plants.

Case Studies

Study Focus Findings
Toxicity AssessmentMinimal toxicological effects observed; no significant reproductive toxicity in animal studies.
PhotodegradationIncreased degradation rates at higher pH levels; pseudo-first-order kinetics under UV light.
Adsorption MechanismsMeta isomer shows greater affinity for montmorillonite; influenced by protonation states.

Regulatory Considerations

Given its applications as a herbicide, regulatory assessments have been conducted to evaluate the safety and acceptable daily intake levels for humans and non-target organisms. The chronic reference dose has been established at 0.25 mg/kg body weight per day, indicating low risk for dietary exposure under typical use conditions .

Properties

IUPAC Name

5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-8(2)15(4)14(20)16-12(17-15)10-6-5-9(3)7-11(10)13(18)19/h5-8H,1-4H3,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZQQSLTOCTPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274067
Record name 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89318-81-0
Record name 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89318-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,5-DIHYDRO-4-METHYL-4-(1-METHYLETHYL)-5-OXO-1H-IMIDAZOL-2-YL)-5-METHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0LRW2M500
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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